![molecular formula C14H10Cl2FNO B2385212 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-10-4](/img/structure/B2385212.png)
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol” is a Schiff base ligand . It has a molecular formula of C14H10Cl2FNO and a molecular weight of 298.14 .
Synthesis Analysis
This compound is synthesized in a methanolic medium. The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis process was reported to be 73.91% .Molecular Structure Analysis
The molecular structure of this compound includes “O” and “N” donor atoms of the Schiff base ligand that participate in coordination with metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The compound is brown in color . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity of Schiff Base Metal (II) Complexes
- Specific Scientific Field : Chemistry, specifically the study of Schiff base metal complexes .
- Summary of the Application : This compound is used as a ligand to form metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). These complexes have been studied for their antibacterial properties .
- Methods of Application or Experimental Procedures : The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium. It was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .
- Results or Outcomes : The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested in vitro against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
Nonlinear Optical Single Crystals
- Specific Scientific Field : Physics and Materials Science, specifically the study of nonlinear optical (NLO) single crystals .
- Summary of the Application : The compound “4-chloro-2-nitroaniline” (4Cl2NA), which is structurally similar to “4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol”, has been used to grow organic NLO single crystals. These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
- Methods of Application or Experimental Procedures : The 4Cl2NA crystal was grown by the slow evaporation method at 40 °C. The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis. Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis. Optical properties were evaluated by UV–Visible spectral analysis .
- Results or Outcomes : The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = 2.98) confirmed the grown crystal was soft material. Laser beam-irradiated LDT analysis expressed the laser utility limitation of the 4Cl2NA crystal. The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
Eigenschaften
IUPAC Name |
4-chloro-2-[(3-chloro-4-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,8,19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAWIDPOYEKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

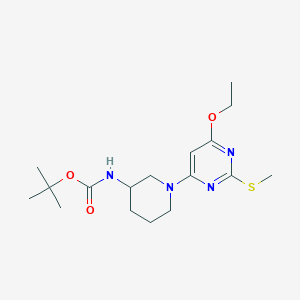
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)
![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)
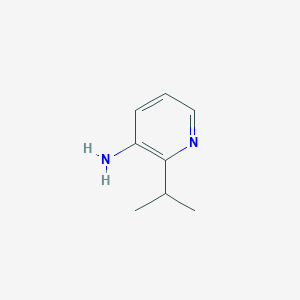

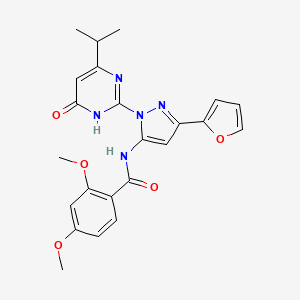
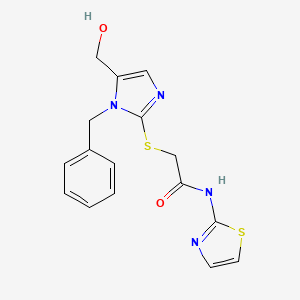

![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)
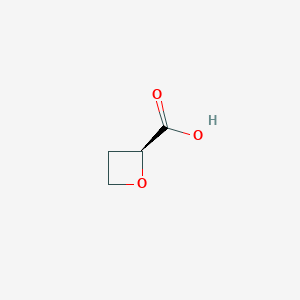
![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)
![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)